![molecular formula C6H4BrN3O B2730693 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1388071-05-3](/img/structure/B2730693.png)
5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Luminescent Materials
Imidazo[4,5-b]pyridine derivatives, including “5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have been found to exhibit unique optical behaviors, making them useful in the development of luminescent materials .
Optoelectronic Devices
The unique chemical structure and versatility of these compounds have led to their use in various technological applications, including optoelectronic devices .
Sensors
Their unique properties also make them suitable for use in sensors . The specific nature of these sensors is not detailed in the source, but it’s clear that the compounds’ characteristics lend themselves to this application.
Anti-Cancer Drugs
Imidazo[4,5-b]pyridine derivatives have shown promise in the pharmaceutical field, particularly as potential anti-cancer drugs . Their unique chemical structure and biological properties make them candidates for drug development.
Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . This suggests they could play a role in medical imaging or other fields where detailed, microscopic observation is necessary.
Inhibitors for Type 2 Diabetes
A series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme, a key player in the management of type 2 diabetes . The IC50 values for all compounds were in the range of 13.5–93.7 µM, indicating their potential as inhibitors.
properties
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKDVNRPFNMLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
1388071-05-3 |
Source
|
Record name | 5-bromo-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.